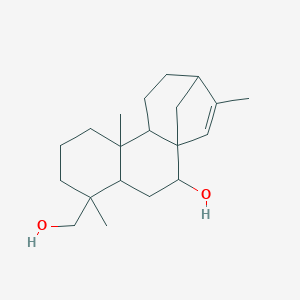![molecular formula C15H26O9 B011918 2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate CAS No. 57569-76-3](/img/structure/B11918.png)
2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycereth-7 triacetate is a polyethylene glycol ester of glycerol with tri-esters of acetic acid. It is commonly used in cosmetic formulations as a solvent and emollient, providing a smooth and silky texture to the skin . The compound is known for its ability to dissolve a variety of cosmetic esters and oils, making it a valuable ingredient for cosmetic chemists .
Méthodes De Préparation
Glycereth-7 triacetate is synthesized through the ethoxylation of glycerol followed by acetylation. The ethoxylation process involves the reaction of glycerol with ethylene oxide to form glycereth-7, which is then acetylated using acetic anhydride to produce glycereth-7 triacetate . Industrial production methods typically involve the use of catalysts to enhance the reaction rates and yield.
Analyse Des Réactions Chimiques
Glycereth-7 triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert glycereth-7 triacetate into simpler compounds.
Substitution: The acetyl groups in glycereth-7 triacetate can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Glycereth-7 triacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions and formulations.
Biology: The compound is utilized in biological studies for its emollient and solvent properties.
Medicine: Glycereth-7 triacetate is incorporated into pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Mécanisme D'action
The mechanism of action of glycereth-7 triacetate involves its interaction with the skin’s surface, where it acts as an emollient and solvent. The compound helps to soften and smoothen the skin by forming a protective barrier that retains moisture . Additionally, it enhances the solubility of other ingredients in cosmetic formulations, improving their efficacy.
Comparaison Avec Des Composés Similaires
Glycereth-7 triacetate is part of a family of glycerin ethoxylates, which includes compounds like glycereth-3, glycereth-8, glycereth-12, glycereth-18, glycereth-20, glycereth-26, and glycereth-31 . Compared to these similar compounds, glycereth-7 triacetate is unique in its specific balance of ethoxylation and acetylation, providing a distinct combination of solubility and emollient properties. This makes it particularly valuable in cosmetic formulations where both properties are desired.
Conclusion
Glycereth-7 triacetate is a versatile compound with significant applications in cosmetics, chemistry, biology, and medicine. Its unique properties as a solvent and emollient make it an essential ingredient in various formulations, enhancing the texture, stability, and efficacy of products.
Propriétés
Numéro CAS |
57569-76-3 |
|---|---|
Formule moléculaire |
C15H26O9 |
Poids moléculaire |
350.36 g/mol |
Nom IUPAC |
2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate |
InChI |
InChI=1S/C15H26O9/c1-12(16)21-6-4-19-10-15(24-9-8-23-14(3)18)11-20-5-7-22-13(2)17/h15H,4-11H2,1-3H3 |
Clé InChI |
UGIDBMZDPHJUML-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCOCC(COCCOC(=O)C)OCCOC(=O)C |
SMILES canonique |
CC(=O)OCCOCC(COCCOC(=O)C)OCCOC(=O)C |
Synonymes |
GLYCERETH-7 TRIACETATE; Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.,.alpha.-1,2,3-propanetriyltris.omega.-(acetyloxy)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methylthieno[2,3-d]pyrimidine](/img/structure/B11840.png)

![4-[1-Methyl-3-[4-(phenoxymethyl)phenyl]propyl]morpholine](/img/structure/B11842.png)









